molecular formula C30H31N3O4S B2555087 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone CAS No. 681217-00-5

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2555087
CAS No.: 681217-00-5
M. Wt: 529.66
InChI Key: YUFWSYOMTCPNEE-UHFFFAOYSA-N
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Description

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone (hereafter referred to as the target compound) is a pyrazoline derivative characterized by:

  • A 4,5-dihydro-1H-pyrazol-1-yl core substituted at positions 3 and 5 with 4-methoxyphenyl and 2,3-dimethoxyphenyl groups, respectively.
  • An ethanone moiety at position 1 of the pyrazoline ring, further functionalized with a thioether linkage to a 1-ethyl-1H-indol-3-yl group.

The structural complexity arises from the combination of methoxy substituents on aromatic rings and the indole-thioether side chain. These features may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S/c1-5-32-18-28(22-9-6-7-11-25(22)32)38-19-29(34)33-26(23-10-8-12-27(36-3)30(23)37-4)17-24(31-33)20-13-15-21(35-2)16-14-20/h6-16,18,26H,5,17,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFWSYOMTCPNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences and Similarities

Compound Name / ID Pyrazoline Substituents Side Chain / Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 5-(2,3-Dimethoxyphenyl), 3-(4-Methoxyphenyl) 2-((1-Ethyl-1H-indol-3-yl)thio)ethanone ~507.6* Unique indole-thioether group; multiple methoxy substituents
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone 3-(4-Chlorophenyl), 5-(4-Methoxyphenyl) Ethanone ~342.8 Chlorine substituent enhances electrophilicity; lacks thioether/indole moiety
1-[5-(Anthracen-9-yl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone 5-(Anthracen-9-yl), 3-Phenyl Ethanone ~384.5 Anthracene group increases hydrophobicity; potential π-π stacking interactions
1-{5-[4-(Hexyloxy)Phenyl]-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl}Ethanone 5-[4-(Hexyloxy)Phenyl], 3-Phenyl Ethanone ~380.5 Hexyloxy chain improves lipophilicity; lacks heterocyclic side chain
1-[5-(4-Hydroxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(1-Piperidinyl)Ethanone 5-(4-Hydroxyphenyl), 3-(2-Thienyl) 2-(1-Piperidinyl)Ethanone ~411.5 Hydroxyl and thienyl groups enhance polarity; piperidine may influence basicity

*Estimated based on analogous structures.

Functional Implications of Substituents

In contrast, the 4-chlorophenyl group in introduces electron-withdrawing effects, which may alter reactivity or metabolic stability.

Indole-Thioether Side Chain: The 1-ethyl-1H-indol-3-yl-thio group is unique to the target compound. Indole derivatives are known for interactions with serotonin receptors or enzymes like cyclooxygenase , while the thioether linkage may confer redox activity or modulate solubility.

Comparison with Heterocyclic Analogs: The anthracenyl group in increases molecular rigidity and hydrophobicity, favoring membrane penetration but reducing aqueous solubility.

Crystallographic Analysis

  • Single-crystal X-ray diffraction (e.g., SHELXL ) has been used to confirm the structures of analogs like . These studies reveal planar pyrazoline rings and dihedral angles between substituents, which influence packing and stability.

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